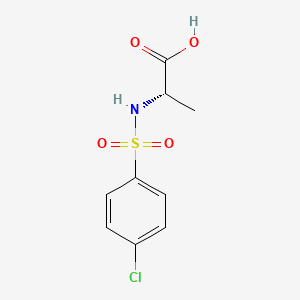
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is a chemical compound with the molecular formula C₆H₅N₅O₃. It is also known by its common name, leucopterin. This compound is part of the pteridine family, which includes a variety of biologically significant molecules. Pteridines are known for their roles in biological processes, including as cofactors in enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic environments, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pteridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,6,7-trione derivatives, while reduction can produce dihydropteridine derivatives.
科学研究应用
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: This compound is studied for its role in biological processes, including as a cofactor in enzymatic reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.
Industry: It is used in the production of dyes and pigments due to its chemical properties.
作用机制
The mechanism of action of 2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione involves its interaction with various molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The specific pathways involved depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-amino-4,6-dihydroxypyrimidine
- 2,4,6-triaminopyrimidine
- 6-hydroxy-2,4,5-triaminopyrimidine
Uniqueness
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione is unique due to its specific structure and the presence of both amino and keto groups, which allow it to participate in a wide range of chemical reactions. Its role as a cofactor in enzymatic reactions also sets it apart from other similar compounds.
属性
IUPAC Name |
2-amino-5,8-dihydro-1H-pteridine-4,6,7-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLOGVVDXPCWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)C(=O)N1)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetic acid, alpha-[[(4-chlorophenyl)sulfonyl]amino]-, (alphaS)-](/img/structure/B7781537.png)
![N-[(4-chlorophenyl)sulfonyl]phenylalanine](/img/structure/B7781538.png)
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7781546.png)


![sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781578.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781581.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7781584.png)

![8-methyl-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7781610.png)

![1,1,3,3-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7781619.png)
